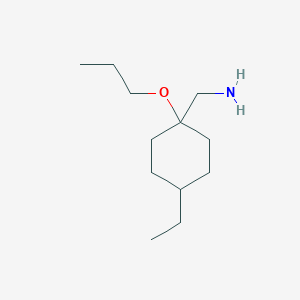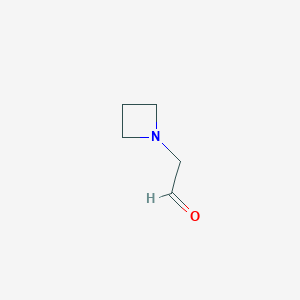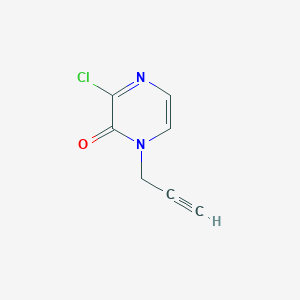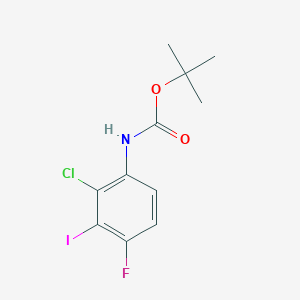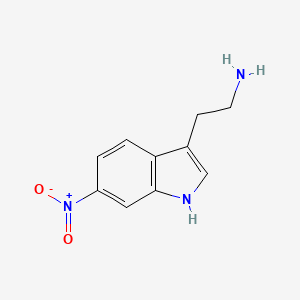
2-(6-Nitro-1h-indol-3-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Nitro-1h-indol-3-yl)ethan-1-amine is a compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and have significant biological activities. This particular compound features a nitro group at the 6-position of the indole ring and an ethylamine side chain at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Nitro-1h-indol-3-yl)ethan-1-amine typically involves the nitration of an indole precursor followed by the introduction of the ethylamine side chain. One common method is:
Nitration: The indole precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Alkylation: The nitrated indole is then subjected to alkylation with ethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the nitration step and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Nitro-1h-indol-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethylamine side chain can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides under basic conditions.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products
Reduction: 2-(6-Amino-1h-indol-3-yl)ethan-1-amine.
Substitution: Various substituted indole derivatives.
Condensation: Schiff bases and other condensation products.
Wissenschaftliche Forschungsanwendungen
2-(6-Nitro-1h-indol-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(6-Nitro-1h-indol-3-yl)ethan-1-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylamine side chain can also participate in binding interactions with proteins and enzymes, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptamine: An indole derivative with an ethylamine side chain but without the nitro group.
Serotonin: A neurotransmitter with a similar indole structure but with a hydroxyl group instead of a nitro group.
Indole-3-acetic acid: A plant hormone with an indole structure and a carboxylic acid group.
Uniqueness
2-(6-Nitro-1h-indol-3-yl)ethan-1-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other indole derivatives that lack this functional group.
Eigenschaften
Molekularformel |
C10H11N3O2 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
2-(6-nitro-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C10H11N3O2/c11-4-3-7-6-12-10-5-8(13(14)15)1-2-9(7)10/h1-2,5-6,12H,3-4,11H2 |
InChI-Schlüssel |
MOWZUTXLDZXSPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


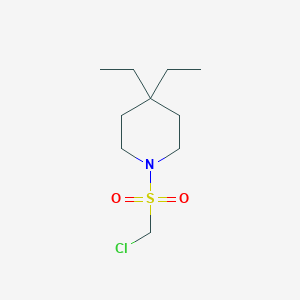

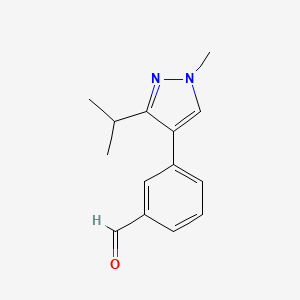
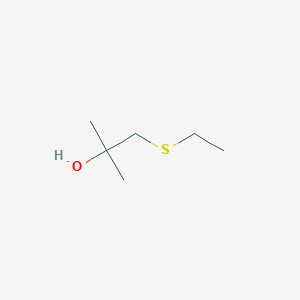
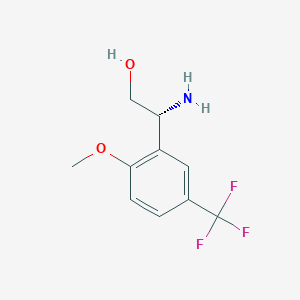
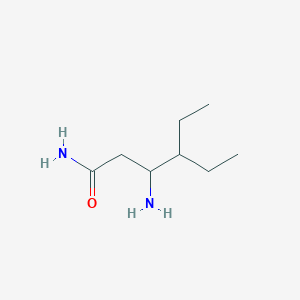
![Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B15301314.png)
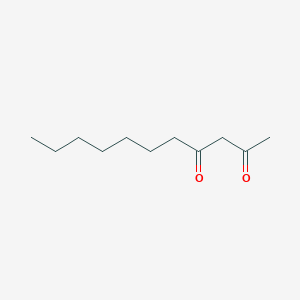
![2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride](/img/structure/B15301319.png)
